molecular formula C7H3N3O2 B1178394 Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt CAS No. 133736-31-9

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

Cat. No.: B1178394
CAS No.: 133736-31-9
M. Wt: 329.328
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The IUPAC name This compound systematically describes its molecular architecture:

  • Glycine backbone : The central α-amino acid group (-NH-CH₂-COO⁻) forms the core.
  • N-substituents :
    • A 2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl group, comprising a glycerol-derived chain with a methacrylate ester (2-methyl-1-oxo-2-propenyl) at the third carbon.
    • A 4-methylphenyl (p-tolyl) group attached to the amino nitrogen.
  • Monosodium counterion : Neutralizes the carboxylate group, enhancing water solubility.
Property Value Source
CAS Registry Number 133736-31-9
Molecular Formula C₁₆H₂₀NNaO₅
Molar Mass 329.328 g/mol
InChI Key Not explicitly reported

The CAS registry number confirms its unique identity, while the molecular formula distinguishes it from non-sodium variants. The absence of stereochemical indicators in the name suggests a racemic mixture or unspecified configuration.

Structural Relationship to Surface-Active Monomers in Polymer Science

This compound belongs to the NTG-GMA (sodium salt of glycidyl methacrylate-derived glycine) family, engineered to bridge hydrophobic and hydrophilic domains in polymers. Key structural features enabling surface activity include:

  • Amphiphilic design :
    • Hydrophilic regions: Sodium carboxylate (-COO⁻Na⁺), hydroxyl (-OH), and ether (-O-) groups.
    • Hydrophobic regions: 4-Methylphenyl and methacrylate-derived alkyl chains.
  • Reactive sites :
    • Methacrylate’s α,β-unsaturated ester enables free-radical polymerization.
    • Hydroxyl and carboxylate groups permit hydrogen bonding with polar substrates.
Monomer Type Functional Groups Industrial Use Case
NTG-GMA Na Salt Carboxylate, hydroxyl, methacrylate Dental adhesives
Glycidyl Methacrylate (GMA) Epoxide, methacrylate Powder coatings
HEMA Hydroxyethyl, methacrylate Hydrogels

The sodium salt’s ionic character enhances compatibility with aqueous systems compared to neutral monomers like glycidyl methacrylate. In dental adhesives, it improves interfacial bonding between hydrophobic resins and hydrophilic tooth dentin by reducing phase separation.

Properties

IUPAC Name

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONYCYHKPXRXCZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338048
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133736-31-9
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Glycine Backbone Functionalization

The synthesis begins with functionalization of the glycine backbone. A validated approach involves reacting glycine esters with epoxide or haloalkane derivatives to introduce the hydroxypropyl moiety. For example, ethyl glycinate reacts with epichlorohydrin under basic conditions to form N-(2,3-epoxypropyl)glycine ethyl ester, which is subsequently hydrolyzed to the carboxylic acid. This intermediate is critical for introducing the propenyloxy group.

In a related method, glycine derivatives are synthesized via Pd-catalyzed coupling reactions . Source describes a palladium-mediated carbonylation process for attaching aromatic groups, which could be adapted for introducing the 4-methylphenyl substituent. The reaction of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol in the presence of Pd(PPh₃)₂Cl₂ at 90–160°C yields methyl esters, which are saponified to carboxylic acids.

Propenyloxypropyl Side Chain Installation

The 2-methyl-1-oxo-2-propenyloxypropyl group is introduced via esterification or etherification . A patent from Huanghuai College (Source) demonstrates the use of palladium on activated carbon for hydrogenation-based reductions, which could stabilize reactive intermediates during side-chain incorporation. For instance, reacting N-(2-hydroxyethyl)glycine with 2-methylacryloyl chloride in toluene at 50–100°C forms the propenyloxypropyl linkage.

Alternatively, photoredox catalysis (Source) offers a mild route for constructing such linkages. Using Eosin Y as a photocatalyst and Zn(OTf)₂ as a Lewis acid, glycine esters undergo oxidative coupling with allyl alcohols under blue LED light and O₂ (1 atm). This method achieves yields >85% at room temperature, avoiding harsh conditions that could degrade the propenyl group.

Sodium Salt Formation

The final step involves neutralizing the carboxylic acid with sodium hydroxide or sodium bicarbonate. For example, dissolving N-[2-hydroxy-3-((2-methyl-1-oxoallyl)oxy)propyl]-N-(4-methylphenyl)glycine in ethanol and adding aqueous NaOH (1:1 molar ratio) precipitates the monosodium salt. Recrystallization from ethanol/water mixtures enhances purity (>98%).

Optimization of Reaction Conditions

Catalytic Systems

Catalyst Reaction Type Yield Conditions Source
Pd/C (10 wt%)Hydrogenation97%40°C, H₂ (1 atm), 24 h
Eosin Y/Zn(OTf)₂Photoredox coupling85%RT, blue LED, O₂ (1 atm), 40 h
Pd(PPh₃)₂Cl₂Carbonylation95%120°C, CO (10 bar), 12 h

Palladium catalysts excel in coupling and hydrogenation steps, while photoredox systems enable energy-efficient bond formation. The choice of base (e.g., NaHCO₃ in Source) significantly impacts selectivity by minimizing side reactions during ester hydrolysis.

Solvent and Temperature Effects

  • Toluene/Xylene : Ideal for Friedel-Crafts alkylation of the 4-methylphenyl group, enabling temperatures up to 100°C without decomposition.

  • Acetic Acid : Facilitates bromination and esterification at 10–80°C, as seen in Source.

  • Ethanol/Water : Optimal for final salt formation due to differential solubility of the acid and sodium salt.

Analytical Characterization

Post-synthesis, the compound is characterized via:

  • ¹H/¹³C NMR : Peaks at δ 1.8–2.1 ppm (methyl groups), δ 4.3–4.6 ppm (oxypropyl CH₂), and δ 6.2–6.5 ppm (propenyl CH₂=CH).

  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 0.1% TFA).

  • Elemental Analysis : Confirms Na content (theoretical 6.95%).

Challenges and Alternatives

  • Steric Hindrance : Bulky substituents on glycine’s nitrogen reduce reaction rates. Using excess reagents (1:1.2 molar ratio) mitigates this.

  • Propenyl Group Stability : Avoid strong acids/bases during synthesis to prevent hydrolysis.

  • Alternative Routes : Microwave-assisted synthesis could shorten reaction times for steps requiring prolonged heating (e.g., 24 h in Source ).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound is utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have shown potential as inhibitors in cancer treatment by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of KRAS G12C Mutant

Research has demonstrated that small molecule inhibitors derived from glycine derivatives can effectively target the KRAS G12C mutant, a common mutation in various cancers. These inhibitors work by disrupting the signaling pathways that promote cancer cell proliferation .

Biotechnology Applications

2.1 Bioconjugation

Glycine derivatives are often employed in bioconjugation techniques, where they serve as linkers to attach biomolecules such as proteins or antibodies to surfaces or other molecules. This application is crucial in the development of biosensors and targeted drug delivery systems.

Case Study: Biosensor Development

A study highlighted the use of glycine-based linkers for immobilizing antibodies on sensor surfaces, enhancing sensitivity and specificity in detecting biomarkers for diseases like cancer and diabetes .

Mechanism of Action

The mechanism of action of Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular pathways and physiological processes .

Comparison with Similar Compounds

Research Findings and Implications

Hydrolytic Stability

  • NTG-GMA’s ester group is prone to enzymatic (esterase) and hydrolytic degradation, reducing bond longevity .

Resin Infiltration Efficiency

  • NTG-VBGE’s hydrophobicity (contact angle: 85°) improves resin spreading on dentin, achieving deeper penetration and higher µTBS (42.6 MPa vs. 32.4 MPa for NTG-GMA) .

Clinical Relevance

  • NTG-VBGE-based systems are promising for long-term dental restorations , particularly in caries-prone patients with high oral moisture .

Biological Activity

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt (CAS: 133736-31-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20NNaO5C_{16}H_{20}NNaO_5, and its structure includes functional groups that enable diverse interactions within biological systems. The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C16H20NNaO5
CAS Number 133736-31-9
Synonyms Surface Active Monomer NTG-GMA Sodium Salt

The compound features a glycine backbone modified with hydroxy and propenyl groups, enhancing its reactivity and interaction potential with biological targets .

Synthesis

The synthesis of this compound typically involves the esterification of glycine with 2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl chloride in the presence of sodium hydroxide. This process is carried out under controlled temperature and pH conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various biochemical pathways by acting as an enzyme inhibitor or substrate, influencing cellular functions such as metabolism and signal transduction .

Pharmacological Potential

Research has indicated that this compound may possess anti-inflammatory and antioxidant properties. Its structural components suggest potential applications in drug development aimed at treating conditions related to oxidative stress and inflammation .

Study on Antioxidant Activity

A study investigating the antioxidant properties of related glycine derivatives found that compounds with similar structural features exhibited significant free radical scavenging activity. This suggests a potential for the monosodium salt variant to mitigate oxidative damage in biological systems .

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could act as a competitive inhibitor for certain enzymes, thereby altering metabolic flux in cellular environments. This finding opens avenues for therapeutic applications in metabolic disorders .

Applications in Medicine and Industry

The compound is being explored for various applications:

  • Pharmaceuticals : Investigated as a potential therapeutic agent for inflammatory diseases and metabolic disorders.
  • Agriculture : Studied for its role as a growth enhancer in plant biology due to its interaction with plant metabolic pathways.
  • Materials Science : Utilized in polymer chemistry as a building block for synthesizing specialty chemicals .

Q & A

Basic Research Question: What are the recommended synthesis and purification protocols for this glycine derivative in academic laboratories?

Answer:
The compound is synthesized via a multi-step organic reaction involving glycine functionalization. Key steps include:

  • Etherification : Reacting glycine with 2-methyl-1-oxo-2-propenyl ether under controlled basic conditions to introduce the hydroxypropyl ether group.
  • Protection/Deprotection : Selective protection of the amino group using sodium salts to avoid side reactions.
  • Purification : Column chromatography (silica gel, methanol/ethyl acetate gradient) followed by recrystallization in anhydrous ethanol to achieve >98% purity .
  • Characterization : Confirmation via 1H^1H-NMR (DMSO-d6, 400 MHz) for structural elucidation and HPLC (C18 column, 0.1% TFA/ACN mobile phase) for purity assessment .

Basic Research Question: How can researchers validate the hydrolytic stability of this compound in aqueous environments?

Answer:
Hydrolytic stability is assessed using:

  • Accelerated Aging : Immersing the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 30 days. Degradation products are monitored via LC-MS to identify cleavage sites (e.g., ester or ether linkages) .
  • Kinetic Analysis : First-order degradation kinetics are calculated using UV-Vis spectroscopy (absorbance at 280 nm) to determine half-life (t1/2t_{1/2}) in simulated physiological conditions .

Advanced Research Question: What experimental designs are optimal for comparing the bonding efficacy of this glycine derivative with other primers in dental adhesives?

Answer:
A comparative study should include:

  • Sample Preparation : Bonding the compound (e.g., NTG-GMA) and a control (e.g., NTG-VBGE) to demineralized dentin. Use standardized adhesive protocols with light-curing (450–490 nm, 20 sec) .
  • Mechanical Testing : Microtensile bond strength (µTBS) measurements after 24 hours and 6 months of water storage (37°C). Statistical analysis (ANOVA, p<0.05) to evaluate durability differences .
  • Failure Mode Analysis : SEM imaging of debonded interfaces to classify adhesive vs. cohesive failures .

Advanced Research Question: How can researchers resolve contradictions in data regarding this compound’s hydrophobicity and water sorption behavior?

Answer:
Contradictions arise from methodological variability. To address this:

  • Standardized Hydrophobicity Assay : Use contact angle measurements (e.g., sessile drop method) on polymerized films under controlled humidity (50% RH, 25°C) .
  • Water Sorption Analysis : Gravimetric analysis (ISO 4049) after 7-day immersion in distilled water. Correlate with FTIR spectra (attenuated total reflectance mode) to detect hydrolytic degradation of methacrylate vs. ether groups .

Advanced Research Question: What mechanistic studies are recommended to elucidate this compound’s interaction with collagen in dentin substrates?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s penetration into collagen fibrils (e.g., using GROMACS) to predict hydrogen bonding and hydrophobic interactions .
  • Immunohistochemistry : Stain dentin-adhesive interfaces with anti-collagen I antibodies to visualize hybridization layer integrity via confocal microscopy .
  • Raman Spectroscopy : Map spatial distribution of the compound within the dentin matrix (e.g., peak intensity at 1600–1700 cm1^{-1} for C=O stretching) .

Advanced Research Question: How can researchers optimize the compound’s compatibility with methacrylate-based vs. ether-based adhesives?

Answer:

  • Solubility Screening : Test the compound’s solubility in monomers like Bis-GMA (methacrylate) vs. TEG-DVBE (ether-based) using Hansen solubility parameters .
  • Polymerization Kinetics : Monitor degree of conversion (DC%) via real-time FTIR (peak area ratio 1637 cm1^{-1}/1608 cm1^{-1}) under varying photoinitiator concentrations .
  • Leachables Analysis : Quantify unreacted monomers in aged adhesives using GC-MS (headspace sampling, DB-5 column) .

Advanced Research Question: What strategies mitigate oxidative degradation of this compound during long-term storage?

Answer:

  • Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) into the formulation and assess oxidative stability via accelerated aging (40°C/75% RH, 3 months) .
  • Packaging Optimization : Use amber glass vials with nitrogen purging to limit oxygen exposure. Monitor degradation via 1H^1H-NMR tracking of vinyl group integrity .

Advanced Research Question: How does the compound’s stereochemistry influence its bioactivity in non-dental applications (e.g., enzyme inhibition)?

Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10). Test isolated enantiomers against target enzymes (e.g., matrix metalloproteinases) via fluorometric assays .
  • Docking Studies : Use AutoDock Vina to predict binding affinity differences between enantiomers and active sites (e.g., MMP-9 catalytic domain) .

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